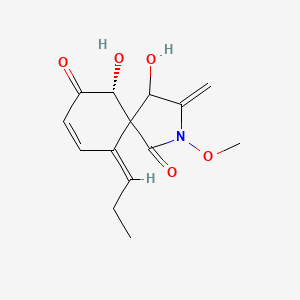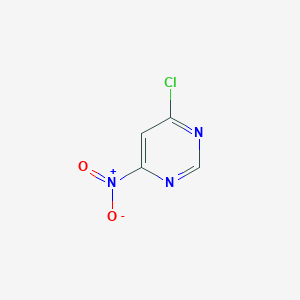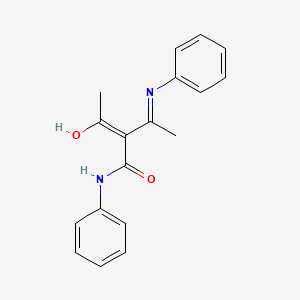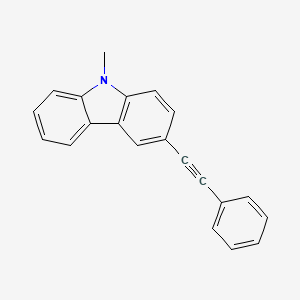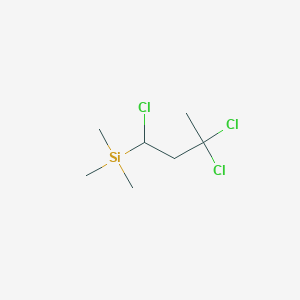![molecular formula C6H18N2O4 B14286894 1-Oxido-4-aza-1-azoniabicyclo[2.2.2]octane;trihydrate CAS No. 141676-99-5](/img/no-structure.png)
1-Oxido-4-aza-1-azoniabicyclo[2.2.2]octane;trihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Oxido-4-aza-1-azoniabicyclo[2.2.2]octane;trihydrate is a quaternary ammonium compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes. Its structure consists of a bicyclic framework with an oxidized nitrogen atom, which imparts distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-Oxido-4-aza-1-azoniabicyclo[2.2.2]octane;trihydrate can be synthesized from commercially available 1,4-diazabicyclo[2.2.2]octane (DABCO). The synthesis involves the oxidation of DABCO using oxidizing agents such as sodium periodate or potassium peroxodisulfate . The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The compound is then purified through crystallization and recrystallization techniques to obtain the trihydrate form.
化学反应分析
Types of Reactions: 1-Oxido-4-aza-1-azoniabicyclo[2.2.2]octane;trihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Sodium periodate or potassium peroxodisulfate are commonly used oxidizing agents
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include carbonyl compounds, β-keto sulfoxides, and various substituted derivatives .
科学研究应用
1-Oxido-4-aza-1-azoniabicyclo[2.2.2]octane;trihydrate has a wide range of applications in scientific research:
属性
| 141676-99-5 | |
分子式 |
C6H18N2O4 |
分子量 |
182.22 g/mol |
IUPAC 名称 |
1-oxido-4-aza-1-azoniabicyclo[2.2.2]octane;trihydrate |
InChI |
InChI=1S/C6H12N2O.3H2O/c9-8-4-1-7(2-5-8)3-6-8;;;/h1-6H2;3*1H2 |
InChI 键 |
GDPVKKGMVOFQRD-UHFFFAOYSA-N |
规范 SMILES |
C1C[N+]2(CCN1CC2)[O-].O.O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




